MAO-A vs. MAO-B Isoform Selectivity Profiling of 3-Amino-6-bromo-5-fluorobenzisoxazole
3-Amino-6-bromo-5-fluorobenzisoxazole demonstrates pronounced selectivity for monoamine oxidase A (MAO-A) over monoamine oxidase B (MAO-B). In comparative enzymatic assays against bovine brain mitochondria, the compound exhibited an IC50 of 66 nM for MAO-A inhibition, whereas the IC50 for MAO-B inhibition was 3.60 × 10^5 nM (360 μM) [1]. This represents a >5,400-fold selectivity window for the A isoform. This contrasts sharply with closely related analogs such as 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, which have been documented to exhibit differential reversibility and variable subtype selectivity profiles [2].
| Evidence Dimension | MAO-A vs. MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM |
| Comparator Or Baseline | 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives (variable selectivity profiles); other in-class aminobenzisoxazoles |
| Quantified Difference | >5,400-fold selectivity for MAO-A over MAO-B |
| Conditions | Bovine brain mitochondria MAO-A and MAO-B; spectrofluorimetry assay |
Why This Matters
This extreme isoform selectivity profile enables unambiguous deconvolution of MAO-A-mediated effects in complex biological systems, providing a critical tool for neuroscience research that cannot be achieved with non-selective MAO inhibitors or differently substituted benzisoxazole analogs.
- [1] BindingDB Entry BDBM50078675 (CHEMBL3415444). IC50: MAO-A 66 nM; MAO-B 3.60E+5 nM. Bovine brain mitochondria, spectrofluorimetry. View Source
- [2] Oka M, et al. Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. Jpn J Pharmacol. 2002;88(2):174-82. View Source
